2,7-Di-tert-butyl-9,9-dimethyl-N~4~,N~5~-bis[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]-9H-xanthene-4,5-dicarboxamide
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Overview
Description
Lead Ionophore VIII is a chemical compound known for its ability to selectively bind and transport lead ions across cell membranes. This property makes it a valuable tool in various scientific and industrial applications, particularly in the field of ion-selective electrodes (ISEs). Lead Ionophore VIII is a synthetic molecule designed to facilitate the detection and measurement of lead ions in various environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lead Ionophore VIII typically involves the reaction of specific organic compounds under controlled conditions. One common method includes the use of naphthalene-sulfonamide derivatives to construct polyvinyl chloride-based lead (II) solid-contact coated graphite electrodes . The reaction conditions often require precise temperature control and the use of solvents such as nitrobenzene to facilitate the formation of the desired ionophore.
Industrial Production Methods: In industrial settings, the production of Lead Ionophore VIII involves large-scale chemical synthesis processes. These processes are designed to ensure high purity and yield of the compound. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to verify the purity of the synthesized ionophore .
Chemical Reactions Analysis
Types of Reactions: Lead Ionophore VIII undergoes various chemical reactions, including complexation with metal ions, oxidation, and reduction. The compound’s ability to form stable complexes with lead ions is a key feature that makes it useful in ion-selective electrodes.
Common Reagents and Conditions: The reactions involving Lead Ionophore VIII often require specific reagents such as lithium bromide and strontium dicarbollylcobaltate . These reagents facilitate the formation of stable complexes with lead ions. The reaction conditions typically include the use of organic solvents like nitrobenzene and controlled temperature settings.
Major Products Formed: The primary product formed from the reactions involving Lead Ionophore VIII is the lead-ion complex. This complex is highly stable and can be used in various analytical applications to detect and measure lead ions in different environments.
Scientific Research Applications
Lead Ionophore VIII has a wide range of scientific research applications. In chemistry, it is used in the development of ion-selective electrodes for the detection of lead ions in environmental samples . In biology, it is employed to study the transport of lead ions across cell membranes. In medicine, Lead Ionophore VIII is used in diagnostic tools to measure lead levels in biological fluids. Additionally, in industry, it is utilized in the monitoring of lead contamination in water and soil samples .
Mechanism of Action
The mechanism of action of Lead Ionophore VIII involves its ability to selectively bind lead ions and transport them across cell membranes. This process is facilitated by the compound’s lipophilic nature, which allows it to interact with the hydrophobic environment of cell membranes . The molecular targets of Lead Ionophore VIII include lead ions, and the pathways involved in its action are primarily related to ion transport and complexation.
Comparison with Similar Compounds
Lead Ionophore VIII is unique in its high selectivity and stability in binding lead ions. Similar compounds include other ionophores such as Calcium Ionophore I, Lithium Ionophore VIII, and Magnesium Ionophore IV . These compounds also facilitate the transport of specific ions across cell membranes but differ in their selectivity and binding affinity. For example, Lithium Ionophore VIII is highly selective for lithium ions and is used in lithium-ion selective electrodes .
Properties
CAS No. |
1036737-44-6 |
---|---|
Molecular Formula |
C113H88N10O3 |
Molecular Weight |
1634.0 g/mol |
IUPAC Name |
2,7-ditert-butyl-9,9-dimethyl-4-N,5-N-bis[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)phenyl]xanthene-4,5-dicarboxamide |
InChI |
InChI=1S/C113H88N10O3/c1-111(2,3)75-63-79(109(124)114-77-43-39-73(40-44-77)105-95-59-55-91(120-95)101(69-31-19-11-20-32-69)87-51-47-83(116-87)99(67-27-15-9-16-28-67)84-48-52-88(117-84)102(70-33-21-12-22-34-70)92-56-60-96(105)121-92)107-81(65-75)113(7,8)82-66-76(112(4,5)6)64-80(108(82)126-107)110(125)115-78-45-41-74(42-46-78)106-97-61-57-93(122-97)103(71-35-23-13-24-36-71)89-53-49-85(118-89)100(68-29-17-10-18-30-68)86-50-54-90(119-86)104(72-37-25-14-26-38-72)94-58-62-98(106)123-94/h9-66,116,118,121,123H,1-8H3,(H,114,124)(H,115,125) |
InChI Key |
JIKRGXBBUHYWQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC(=CC(=C2OC3=C(C=C(C=C31)C(C)(C)C)C(=O)NC4=CC=C(C=C4)C5=C6C=CC(=N6)C(=C7C=CC(=C(C8=NC(=C(C9=CC=C5N9)C1=CC=CC=C1)C=C8)C1=CC=CC=C1)N7)C1=CC=CC=C1)C(=O)NC1=CC=C(C=C1)C1=C2C=CC(=N2)C(=C2C=CC(=C(C3=NC(=C(C4=CC=C1N4)C1=CC=CC=C1)C=C3)C1=CC=CC=C1)N2)C1=CC=CC=C1)C(C)(C)C)C |
Origin of Product |
United States |
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